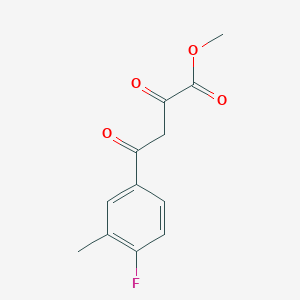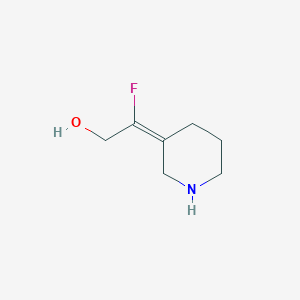
(2E)-2-Fluoro-2-piperidin-3-ylideneethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-Fluoro-2-piperidin-3-ylideneethanol, also known as FPE, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FPE is a fluorinated derivative of the natural compound choline, which is an essential nutrient for human health. FPE has been shown to have unique biochemical and physiological effects, making it a promising tool for studying various biological processes.
作用機序
The mechanism of action of (2E)-2-Fluoro-2-piperidin-3-ylideneethanol involves its ability to bind to and inhibit the activity of acetylcholine esterase. This inhibition leads to an increase in acetylcholine levels in the brain, which can have various effects on physiological processes. (2E)-2-Fluoro-2-piperidin-3-ylideneethanol has also been shown to have other effects on the nervous system, including the modulation of ion channels and receptors.
Biochemical and physiological effects:
(2E)-2-Fluoro-2-piperidin-3-ylideneethanol has been shown to have several biochemical and physiological effects, including the modulation of acetylcholine signaling and ion channels. These effects have been studied in various biological systems, including neuronal cells and animal models. (2E)-2-Fluoro-2-piperidin-3-ylideneethanol has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
One of the main advantages of using (2E)-2-Fluoro-2-piperidin-3-ylideneethanol in laboratory experiments is its ability to selectively inhibit acetylcholine esterase, making it a useful tool for studying the role of acetylcholine in various physiological processes. (2E)-2-Fluoro-2-piperidin-3-ylideneethanol is also easily synthesized and purified, making it accessible for laboratory use. However, one limitation of (2E)-2-Fluoro-2-piperidin-3-ylideneethanol is its potential toxicity, which must be carefully considered when using it in experiments.
将来の方向性
There are several potential future directions for the use of (2E)-2-Fluoro-2-piperidin-3-ylideneethanol in scientific research. One area of interest is the development of (2E)-2-Fluoro-2-piperidin-3-ylideneethanol derivatives with improved selectivity and potency. Another potential direction is the use of (2E)-2-Fluoro-2-piperidin-3-ylideneethanol in the study of other neurotransmitter systems, such as dopamine and serotonin. Additionally, (2E)-2-Fluoro-2-piperidin-3-ylideneethanol may have potential applications in the development of new therapies for neurological disorders.
合成法
(2E)-2-Fluoro-2-piperidin-3-ylideneethanol can be synthesized through a multistep reaction sequence starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and the final product is obtained through purification techniques such as column chromatography. The synthesis of (2E)-2-Fluoro-2-piperidin-3-ylideneethanol has been described in detail in several research publications, making it easily accessible for laboratory use.
科学的研究の応用
(2E)-2-Fluoro-2-piperidin-3-ylideneethanol has been used in several scientific studies as a tool for investigating various biological processes. One of the most promising applications of (2E)-2-Fluoro-2-piperidin-3-ylideneethanol is in the study of acetylcholine signaling, which is a critical neurotransmitter involved in many physiological processes. (2E)-2-Fluoro-2-piperidin-3-ylideneethanol has been shown to selectively inhibit the activity of acetylcholine esterase, an enzyme that breaks down acetylcholine, leading to an increase in acetylcholine levels in the brain. This effect has been used to study the role of acetylcholine in memory formation and other cognitive processes.
特性
IUPAC Name |
(2E)-2-fluoro-2-piperidin-3-ylideneethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO/c8-7(5-10)6-2-1-3-9-4-6/h9-10H,1-5H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSFAPYVEWKFIS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(CO)F)CNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C(/CO)\F)/CNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone](/img/structure/B2933775.png)

![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-2-methoxyethanone](/img/structure/B2933777.png)

![2-[(2-chloropyridin-4-yl)formamido]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2933781.png)
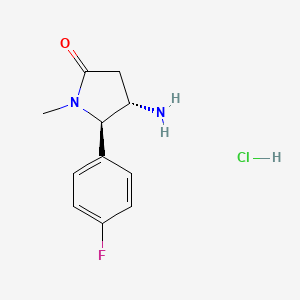
![6-[2-(2-Methoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2933785.png)
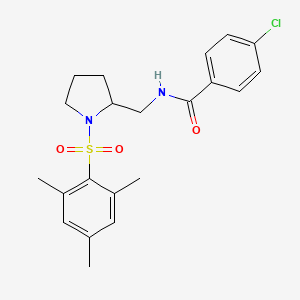

![6-ethyl 3-methyl 2-(2-((4-methoxyphenyl)thio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2933789.png)
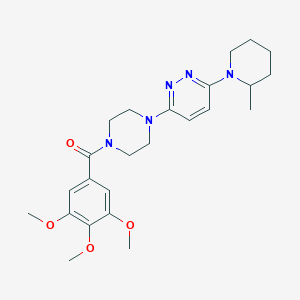
![1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2933792.png)
